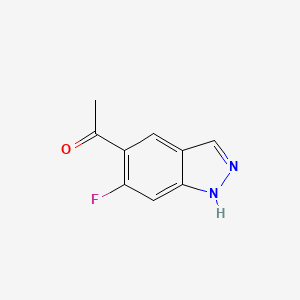

1-(6-fluoro-1H-indazol-5-yl)ethanone

Description

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

1-(6-fluoro-1H-indazol-5-yl)ethanone |

InChI |

InChI=1S/C9H7FN2O/c1-5(13)7-2-6-4-11-12-9(6)3-8(7)10/h2-4H,1H3,(H,11,12) |

InChI Key |

CPTRBPKIRUXDDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=NN2)F |

Origin of Product |

United States |

Synthesis and Chemical Properties of 1 6 Fluoro 1h Indazol 5 Yl Ethanone

While a specific, detailed synthetic protocol for 1-(6-fluoro-1H-indazol-5-yl)ethanone is not extensively reported in publicly available literature, its synthesis can be logically inferred from established methods for preparing substituted indazoles. A plausible synthetic route would likely involve the cyclization of a suitably substituted phenylhydrazine (B124118) derivative.

A potential starting material for such a synthesis is 4-amino-5-fluoro-2-methylacetophenone. Diazotization of the amino group followed by intramolecular cyclization would yield the desired 6-fluoro-1H-indazol-5-yl)ethanone. This general approach, known as the Jacobson indazole synthesis, is a common method for constructing the indazole ring system.

Alternatively, multi-step synthetic sequences starting from commercially available fluorinated aromatic compounds could also be employed. The reactivity of the acetyl group and the indazole ring system allows for a variety of chemical transformations, making it a versatile intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Advanced Spectroscopic and Crystallographic Analyses in Indazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a novel compound like 1-(6-fluoro-1H-indazol-5-yl)ethanone, a suite of NMR experiments would be required to assign all proton, carbon, and fluorine signals and to confirm the connectivity of the atoms. mdpi.com

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Characterization of Fluoroindazoles

The characterization of a fluoroindazole derivative involves acquiring one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the indazole ring, the methyl protons of the acetyl group, and the N-H proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and acetyl groups. Coupling constants (J) between adjacent protons (³JHH) and across the fluorine atom (JHF) would provide crucial information about their relative positions. For instance, the proton at C7 would likely appear as a doublet coupled to the fluorine at C6, and the proton at C4 would also show coupling to the fluorine atom. The indazole N-H proton often appears as a broad singlet. acs.org

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the fluorine (C6) and the carbonyl group (C5 and the acetyl C=O) would show characteristic chemical shifts. The C-F coupling (¹JCF, ²JCF, etc.) is a key feature, with the direct one-bond coupling being particularly large, confirming the position of the fluorine atom. mdpi.com

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. A single resonance would be expected for the fluorine atom at the C6 position. Its chemical shift would be characteristic of an aryl fluoride. The signal would be split into a multiplet due to coupling with neighboring protons, primarily H-7 and H-5, providing further structural confirmation. acs.org

Hypothetical ¹H and ¹³C NMR Data Table This table is for illustrative purposes, showing the type of data that would be collected.

| Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

|---|---|---|

| 1 (N-H) | br s | - |

| 3 (C-H) | s | ~135 |

| 4 (C-H) | d (JHF) | ~115 (d, JCF) |

| 5 (C) | - | ~125 |

| 6 (C-F) | - | ~160 (d, ¹JCF) |

| 7 (C-H) | d (JHF) | ~100 (d, JCF) |

| 7a (C) | - | ~140 |

| 3a (C) | - | ~122 |

| Acetyl CH₃ | s | ~28 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the signals from the 1D spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. It would be used to confirm the connectivity between adjacent protons on the benzene (B151609) ring portion of the indazole.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the known proton signals to their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework. For example, HMBC correlations from the methyl protons would confirm their connection to the acetyl carbonyl carbon, which in turn would show a correlation to the C5 of the indazole ring. mdpi.com

Infrared (IR) and Mass Spectrometry (MS) Applications in Indazole Characterization

IR spectroscopy and mass spectrometry provide complementary information for structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include:

N-H stretching (broad, around 3300 cm⁻¹)

Aromatic C-H stretching (around 3100-3000 cm⁻¹)

Carbonyl (C=O) stretching of the ketone (strong, around 1680-1660 cm⁻¹)

C=C and C=N stretching in the aromatic ring system (1600-1450 cm⁻¹)

C-F stretching (strong, around 1250-1000 cm⁻¹)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which confirms its elemental formula (C₉H₇FN₂O). The fragmentation pattern observed in the mass spectrum provides further structural evidence. Expected fragmentation would involve the loss of the acetyl group and other characteristic cleavages of the indazole ring. researchgate.netnih.gov

Hypothetical Spectroscopic Data Table This table is for illustrative purposes, showing the type of data that would be collected.

| Technique | Feature | Expected Value |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | Calculated: 179.0615; Found: [Value] |

| IR | ν(N-H) | ~3300 cm⁻¹ |

| IR | ν(C=O) | ~1670 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. nih.govmdpi.com

Single Crystal X-ray Diffraction of this compound

The analysis of the diffraction pattern would yield precise information about the atomic arrangement in the crystal lattice. This includes:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise location of every atom, allowing for the calculation of exact bond lengths, bond angles, and torsion angles. This would confirm the planarity of the indazole ring and the orientation of the acetyl substituent relative to the ring. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular forces. For this compound, key interactions would likely include:

Hydrogen Bonding: The indazole N-H proton is a hydrogen bond donor, and the carbonyl oxygen and the second indazole nitrogen are potential acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in indazole structures.

π-π Stacking: The planar aromatic indazole rings could stack on top of each other, contributing to the stability of the crystal lattice.

Other Interactions: Weak C-H···O or C-H···F hydrogen bonds might also be present, further influencing the crystal packing. nih.gov

Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electron distribution and energetic landscape of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine a molecule's electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict the geometric and electronic properties of fluoroindazole systems. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Table 1: Key Outputs from DFT Calculations for Molecular Analysis

| Parameter | Significance | Reference |

|---|---|---|

| Total Energy | Indicates the relative stability of different molecular conformations. | ekb.eg |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | mdpi.com |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | mdpi.com |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. | mdpi.comresearchgate.net |

| Dipole Moment | Provides insight into the overall polarity of the molecule. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. | nih.gov |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net The 1H-indazole tautomer is generally considered the more thermodynamically stable and, therefore, the more abundant form. researchgate.net

Quantum chemical calculations are crucial for studying these tautomeric equilibria. By calculating the total energy of each tautomer, researchers can quantitatively determine their relative stabilities. mdpi.com For fluorinated indazoles, these calculations help elucidate how the electron-withdrawing nature of the fluorine atom might influence the energy difference between the 1H and 2H forms. Theoretical studies have shown that for many benzotriazoles, the 1H tautomer is the most energetically favorable form. mdpi.com

Table 2: Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole Tautomer | 2H-Indazole Tautomer | Reference |

|---|---|---|---|

| Hydrogen Position | Nitrogen at position 1 (N1) | Nitrogen at position 2 (N2) | researchgate.net |

| Aromaticity | Benzenoid form | Quinoid form | researchgate.net |

| Thermodynamic Stability | Generally more stable | Generally less stable | researchgate.net |

| Abundance | Typically the major form | Typically the minor form | researchgate.net |

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. These methods are vital for predicting how a compound like this compound might interact with biological targets such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method involves sampling a high number of possible conformations of the ligand within the binding site of a protein and scoring them based on their energetic favorability. The results provide insights into the binding mode, affinity (often expressed as binding energy), and specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.govnih.gov For indazole-based compounds, docking studies are instrumental in identifying key interactions that contribute to their biological activity and guiding the design of more potent analogs. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two similar ligands. vu.nl It is a powerful tool in the lead optimization phase of drug discovery, offering predictions of binding affinity with an accuracy that can be comparable to experimental methods. drugtargetreview.com By simulating a non-physical, alchemical transformation of one molecule into another, FEP can accurately predict how small chemical modifications—such as the alteration of a substituent on the fluoroindazole core—will affect its binding affinity to a target protein. drugtargetreview.comarxiv.org This allows computational chemists to prioritize the synthesis of the most promising compounds, thereby saving significant time and resources. drugtargetreview.com Recent advancements have focused on making FEP workflows more automated and accessible. nih.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational flexibility of this compound and its behavior within a biological environment, such as a protein binding pocket or a lipid membrane. MD simulations can refine the binding poses predicted by docking, assess the stability of the ligand-protein complex, and provide insights into the energetic contributions of water molecules in the binding process.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Fluoroindazolyl Ethanones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery, helping to predict the activity of new chemical entities and guide the synthesis of more potent and selective molecules. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This would ideally consist of a range of fluoroindazolyl ethanone (B97240) derivatives with varying substituents.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques to ensure its reliability. nih.gov

For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, steric and electrostatic fields are calculated to understand how the size and charge distribution of substituents on the indazole ring influence activity. nih.gov

In a hypothetical QSAR study of fluoroindazolyl ethanones, key molecular descriptors would likely include:

Electronic Descriptors: These would capture the influence of the fluorine atom and other substituents on the electron distribution within the indazole ring system.

Steric Descriptors: These would describe the size and shape of the substituents, which can affect how the molecule binds to its biological target.

Hydrophobic Descriptors: These would quantify the lipophilicity of the compounds, which is crucial for their ability to cross cell membranes.

The resulting QSAR model would be represented by an equation, and its statistical significance would be evaluated by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction. nih.gov

To illustrate the potential output of such a study, a representative data table is presented below, based on typical parameters found in QSAR studies of similar heterocyclic compounds.

| Compound ID | Experimental Activity (pIC₅₀) | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (e.g., logP) | Predicted Activity (pIC₅₀) |

| 1 | 6.5 | 3.2 | 45.1 | 2.8 | 6.4 |

| 2 | 7.1 | 3.8 | 48.3 | 3.1 | 7.0 |

| 3 | 5.9 | 2.9 | 42.7 | 2.5 | 6.0 |

| 4 | 7.5 | 4.1 | 50.2 | 3.4 | 7.6 |

| 5 | 6.8 | 3.5 | 46.9 | 2.9 | 6.7 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.

The insights gained from such QSAR models would be invaluable for the rational design of novel fluoroindazolyl ethanone derivatives with optimized biological activity for various therapeutic applications.

Research Applications and Significance

Established Synthetic Routes to Indazole Scaffolds

The construction of the indazole motif has been a long-standing objective for synthetic chemists, leading to the development of numerous innovative and effective methods. nih.govmdpi.com These routes can be broadly categorized into classical cyclization reactions and modern metal-catalyzed transformations, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclization Reactions in Indazole Formation

Cyclization reactions represent the foundational approach to indazole synthesis, typically involving the formation of the critical N-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. These methods often start from appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives.

One-pot procedures have been developed that combine condensation and cyclization steps. For instance, a mild, one-pot condensation followed by a Cadogan reductive cyclization of ortho-nitrobenzaldehydes and primary amines provides a regioselective route to 2H-indazoles. acs.org Another powerful strategy is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively yield all three tautomeric forms of indazoles (1H, 2H, and 3H). organic-chemistry.org This method involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org Similarly, the reaction of 2-aminobenzonitriles with organometallic reagents forms ketimine intermediates that can be cyclized to 1H-indazoles via a copper-catalyzed N-N bond formation, using oxygen as the terminal oxidant. nih.govnih.gov

Other notable cyclization strategies include:

Triazene-Alkyne Cyclization: An arene bearing both an alkyne and a triazene (B1217601) group can undergo a copper(II)-promoted oxidative cyclization to form 2H-indazoles. nih.gov

Aza-Nenitzescu Reaction: Palladium-catalyzed Aza-Nenitzescu reaction of hydrazones with p-benzoquinones is another route to the 1H-indazole core. beilstein-journals.org

Intramolecular Cyclization of Hydrazones: Picrylhydrazones can undergo intramolecular cyclization to yield indazole derivatives, a strategy that has been explored for creating energetic materials. rsc.org

Table 1: Overview of Selected Cyclization Methods for Indazole Synthesis

| Starting Material(s) | Key Reagent/Condition | Product Type | Reference(s) |

|---|---|---|---|

| o-Nitrobenzaldehyde, Primary Amine | Tri-n-butylphosphine (reductive cyclization) | 2H-Indazoles | acs.org |

| 2-Aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ (oxidative cyclization) | 1H, 2H, or 3H-Indazoles | organic-chemistry.org |

| o-Aminobenzonitrile, Organometallic Reagent | Cu(OAc)₂, O₂ | 1H-Indazoles | nih.govnih.gov |

| Alkynyl Triazene | Cu(II) salt (oxidative cyclization) | 2H-Indazoles | nih.gov |

| o-Haloarylhydrazone | Metal-free (thermo-induced isomerization) | 1H-Indazoles | nih.gov |

| Picrylhydrazone | Heat/Solvent | Substituted Indazoles | rsc.org |

Metal-Catalyzed Coupling Reactions for Indazole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocycles, and indazoles are no exception. These methods often involve the formation of a key C-N or N-N bond through cross-coupling reactions, providing high efficiency and broad substrate compatibility.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are widely used for N-arylation. tandfonline.comnih.govbeilstein-journals.orgacs.org This can be applied intramolecularly, where o-chlorinated arylhydrazones are cyclized to form N-phenyl- and N-thiazolyl-1H-indazoles using a CuI/1,10-phenanthroline system. nih.govbeilstein-journals.org Ligand-free copper catalysis has also been developed for the N-arylation of the indazole core itself with aryl bromides, offering a cost-effective and simple procedure. tandfonline.comfigshare.com Furthermore, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) uses a copper catalyst to facilitate the sequential formation of C–N and N–N bonds, yielding 2H-indazoles. acs.org

Palladium-Catalyzed Reactions: Palladium is a versatile catalyst for C-C and C-N bond formation. The Suzuki-Miyaura cross-coupling is a highly effective method for creating C-C bonds by reacting halo-indazoles with organoboronic acids. mdpi.com Direct C-H functionalization of the indazole ring is another powerful palladium-catalyzed strategy. For example, the C3-position of 1H-indazoles can be directly arylated using water as a solvent, representing an environmentally friendly approach. mdpi.com Palladium catalysis also enables the functionalization of 2H-indazoles at the C3-position through isocyanide insertion, leading to diverse and complex heterocyclic systems. acs.orgacs.orgnih.gov

Rhodium- and Cobalt-Catalyzed Reactions: Rhodium(III) and Cobalt(III) catalysts are effective for C-H activation and annulation cascades. nih.govacs.orgnih.govnih.govacs.org A notable example is the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, which proceeds via cyclative capture to afford N-aryl-2H-indazoles in a single step. acs.orgnih.govacs.org This method is highly functional-group compatible and can be used to prepare a wide variety of substituted indazoles. nih.govacs.org

Table 2: Selected Metal-Catalyzed Reactions in Indazole Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | Intramolecular N-Arylation | o-Chloroarylhydrazones | N-Substituted 1H-Indazoles | nih.govbeilstein-journals.org |

| CuI | N-Arylation (ligand-free) | Indazole, Aryl Bromides | N-Aryl Indazoles | tandfonline.comfigshare.com |

| CuI / TMEDA | Three-Component C-N/N-N Formation | 2-Bromobenzaldehydes, Amines, NaN₃ | 2H-Indazoles | acs.org |

| Pd(OAc)₂ / PPh₃ | Direct C3-H Arylation | 1H-Indazole, Aryl Halides | C3-Aryl-1H-Indazoles | mdpi.com |

| Pd(OAc)₂ | C3-H Functionalization (Isocyanide Insertion) | 2H-Indazole, Isocyanides | C3-Functionalized Indazoles | acs.orgacs.orgnih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Activation / Cyclization | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles | acs.orgnih.govacs.org |

| [Cp*Co(III)] | C-H Functionalization / Cyclization | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles | nih.govnih.gov |

Directed Metalation Strategies for Functionalized Indazoles

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) on an aromatic ring guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles.

In indazole chemistry, this strategy allows for precise functionalization. The nitrogen atoms of the indazole ring can themselves act as directing groups, but often a protecting group is installed to enhance and control the regioselectivity. For instance, protecting the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for efficient and regioselective lithiation at the C-3 position. nih.gov This C-3 lithiated indazole can then be trapped with a wide array of electrophiles to introduce diverse substituents. nih.gov

More advanced techniques use specialized metalating agents. A method developed by Knochel involves using TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) for the direct zincation of N-protected indazoles. This approach avoids the ring-opening side reactions that can occur with simple organolithium reagents and allows for subsequent functionalization, such as Negishi cross-coupling reactions. mdpi.com

Regioselective Fluorination Techniques in Indazole Chemistry

The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. organic-chemistry.org Consequently, methods for the regioselective fluorination of heterocyclic scaffolds like indazole are highly sought after.

Direct Fluorination Methods for Indazole Derivatives

Direct C-H fluorination is an atom-economical approach that avoids the need for pre-functionalized substrates. While the direct fluorination of indazoles was historically challenging, recent advances have made it possible. A metal-free, regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. organic-chemistry.orgnih.govorganic-chemistry.org This reaction proceeds efficiently in water, making it an environmentally benign option that tolerates a broad range of functional groups. organic-chemistry.org Mechanistic studies suggest this transformation proceeds via a radical pathway. organic-chemistry.orgnih.gov

Introduction of Fluorine via Specific Reagents

A variety of electrophilic fluorinating reagents have been developed for the synthesis of fluoro-organic compounds. numberanalytics.comwikipedia.orgalfa-chemistry.com These reagents contain a nitrogen-fluorine (N-F) bond and act as a source of "F+". wikipedia.org Their reactivity can be tuned by modifying the electronic properties of the groups attached to the nitrogen atom. wikipedia.org

Key electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI): A versatile and effective crystalline reagent used for the fluorination of various substrates, including the direct C-3 fluorination of 2H-indazoles. organic-chemistry.orgnih.govorganic-chemistry.orgdocumentsdelivered.comresearchgate.net It is known for being stable, economical, and easy to handle. alfa-chemistry.comresearchgate.net

Selectfluor® (F-TEDA-BF₄): A highly reactive, commercially available salt derived from DABCO. numberanalytics.comorganic-chemistry.orgwikipedia.org It is a powerful electrophilic fluorinating agent used for a wide range of substrates. organic-chemistry.orgwikipedia.org While its direct application for fluorinating the indazole core has seen some challenges—sometimes leading to formylation as a side reaction in DMSO—it remains a critical tool in organofluorine chemistry. thieme-connect.de In some contexts, Selectfluor can initiate radical pathways for fluorination. wikipedia.org

The choice between these reagents depends on the specific substrate and desired outcome, with NFSI showing particular promise for the direct C-H fluorination of the indazole scaffold itself. organic-chemistry.org

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features | Typical Application | Reference(s) |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline, stable, economical, effective for C-H fluorination. | Direct C-3 fluorination of 2H-indazoles. | organic-chemistry.orgnih.govorganic-chemistry.orgnumberanalytics.comwikipedia.orgalfa-chemistry.comresearchgate.net |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Highly reactive salt, strong oxidant, widely used. | Electrophilic fluorination of diverse organic substrates. | numberanalytics.comwikipedia.orgorganic-chemistry.orgwikipedia.orgthieme-connect.de |

| N-Fluoropyridinium salts | NFPy | Reactivity is tunable by modifying pyridine (B92270) ring substituents. | Fluorination of enols and electron-rich aromatics. | wikipedia.orgalfa-chemistry.com |

Synthetic Approaches to the Ethanone (B97240) Moiety on Indazole Systems

The introduction of an ethanone (acetyl) group onto an indazole scaffold is a critical step in the synthesis of many biologically active molecules. Various methods have been developed to construct the acetyl-substituted indazole core, often involving either the pre-functionalization of a precursor or the direct formation of the indazole ring from an acetyl-bearing starting material.

One prevalent strategy involves the cyclization of arylhydrazones derived from halo-substituted acetophenones. A highly efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles. researchgate.net This method begins with the reaction of 2-haloacetophenones with phenylhydrazines to form arylhydrazones, which are then cyclized via a copper(I)/diamine-catalyzed N-arylation to yield the indazole product. researchgate.net This approach is advantageous as the ethanone moiety is incorporated from the outset.

Another key approach builds the indazole ring from suitably substituted aminophenones. A metal-free, one-pot reaction between 2-aminophenones and hydroxylamine (B1172632) derivatives provides a straightforward route to indazoles with broad functional group tolerance. organic-chemistry.org The synthesis of more complex indazolyl ethanone derivatives has been demonstrated starting from cyclohexanone (B45756) precursors containing a 1,3-dicarbonyl moiety, which react with hydrazine (B178648) hydrate (B1144303) in an acidic medium to form the tetrahydro-1H-indazol-5-yl ethanone core. jmchemsci.com

Furthermore, the classic Fischer indole (B1671886) synthesis has been adapted for indazoles, historically demonstrated by Emil Fischer through the thermal cyclization of o-hydrazino cinnamic acid. nih.gov Modern variations of cyclization reactions, such as those involving reductive cyclization, are also prominent in forming the indazole ring system. osi.lv

Interactive Table 1: Comparison of Synthetic Methods for the Indazole Core

| Synthetic Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Cyclization | 2-Haloacetophenones, Phenylhydrazines | Efficient, one-pot, two-step process; ethanone moiety present from start. | researchgate.net |

| Metal-Free Annulation | 2-Aminophenones, Hydroxylamine derivatives | Operationally simple, broad functional group tolerance. | organic-chemistry.org |

| Condensation/Cyclization | Cyclohexanone derivatives, Hydrazine hydrate | Forms complex, partially saturated indazole systems. | jmchemsci.com |

| Palladium-Catalyzed C-N Bond Formation | o-Alkyne azoarenes | Intramolecular cyclization under mild conditions. | caribjscitech.com |

Advanced Synthetic Strategies for this compound

The synthesis of the specific target compound, this compound, requires advanced strategies that can precisely control the placement of the fluoro and acetyl groups on the indazole ring. These methods often leverage modern catalytic systems and multicomponent reactions to enhance efficiency and selectivity.

Multicomponent Reactions in Fluoroindazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. frontiersin.orgnih.gov This approach offers significant advantages, including atom economy, reduced reaction times, and simplified purification processes, making it ideal for synthesizing complex pharmaceutical ingredients. frontiersin.orgnih.gov

In the context of fluoroindazole synthesis, MCRs provide a powerful tool for rapidly assembling the heterocyclic core. For instance, an Ugi four-component reaction has been employed to synthesize novel 3,4-dihydro-pyrazine[1,2-b]indazole-1(2H)-one derivatives, demonstrating the utility of MCRs in creating fused indazole systems. nih.gov While not forming a simple fluoroindazole, this illustrates the principle's applicability. Similarly, palladium-catalyzed three-component reactions have been used to create fluorinated oxindole (B195798) derivatives, highlighting the potential for applying such methods to related fluorinated heterocycles like indazoles. beilstein-journals.org The adaptation of established MCRs, such as the Passerini, Biginelli, or Hantzsch reactions, could provide novel and efficient pathways to substituted fluoroindazoles by carefully selecting fluorinated starting materials. frontiersin.org

Interactive Table 2: Overview of Relevant Multicomponent Reactions

| Reaction Name | Number of Components | Key Reactants | Potential Application |

|---|---|---|---|

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Synthesis of complex, fused indazole systems. nih.gov |

| Passerini Reaction | 3 | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Efficient formation of α-acyloxy carboxamides. |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Synthesis of dihydropyrimidinones. |

| Palladium-Catalyzed 3CR | 3 | 2-Ethynylanilines, Carbon Monoxide, Perfluoroalkyl Iodides | Preparation of fluorinated heterocycles. beilstein-journals.org |

Chemo- and Regioselectivity in Target Compound Synthesis

A significant challenge in indazole synthesis is controlling regioselectivity, particularly the formation of 1H- versus 2H-tautomers, which can be influenced by reaction conditions, substituents, and catalysts. nih.gov The synthesis of this compound requires the selective formation of the 1H-indazole isomer and the specific placement of the acetyl group at the N1 position.

If the synthesis proceeds via acylation of a pre-formed 6-fluoro-1H-indazole, the reaction must be directed to the N1 position. The choice of base, solvent, and acylating agent can influence this outcome. Alternatively, if the indazole ring is constructed from precursors, the cyclization step must favor the desired regioisomer. For example, in the reaction of arylamino oximes, the choice of base can direct the synthesis toward either N-arylindazoles or benzimidazoles, demonstrating a powerful method of regiocontrol. organic-chemistry.org

Transition-metal catalysis offers a sophisticated approach to achieving high chemo- and regioselectivity. Rhodium(III)-catalyzed C-H activation and annulation reactions have been effectively used to construct various heterocyclic systems with high precision, suggesting their potential applicability to the controlled synthesis of functionalized indazoles. researchgate.net Such catalytic systems can enable intramolecular C-N bond formations that proceed under mild conditions, accommodating a wide range of functional groups and ensuring the desired regiochemical outcome. researchgate.net

Novel Derivatization and Functionalization Strategies for this compound

The compound this compound possesses multiple sites for further chemical modification, making it a versatile scaffold for developing new derivatives. Novel strategies focus on the selective functionalization of the indazole nitrogen, the acetyl group, and the aromatic ring.

The N-H of the indazole ring is a key site for derivatization. N-alkylation or N-arylation can be achieved to introduce a variety of substituents. For example, novel series of N-alkylated indazole derivatives have been prepared as potential enzyme inhibitors. nih.gov

The ethanone moiety offers a rich platform for chemical transformations. The ketone can be reduced to a secondary alcohol, converted into an oxime, or serve as an electrophile in condensation reactions (e.g., aldol (B89426) or Claisen-Schmidt) to append larger molecular fragments.

Modern synthetic methods offer advanced functionalization pathways. For instance, the development of electrochemical protocols for the synthesis of 1H-indazole N-oxides opens up divergent C-H functionalization reactions. researchgate.net These N-oxides can act as directing groups to install functional groups at positions that are otherwise difficult to access, providing a powerful tool for late-stage modification of the indazole core. researchgate.net This strategy could be applied to synthesize novel analogues of the target compound for various applications.

Interactive Table 3: Potential Derivatization Reactions

| Functional Site | Reaction Type | Potential Product | Reference |

|---|---|---|---|

| Indazole N1-H | N-Alkylation/Arylation | N1-substituted indazole derivatives | nih.gov |

| Ethanone (C=O) | Reduction | 1-(6-fluoro-1H-indazol-5-yl)ethan-1-ol | General Organic Chemistry |

| Ethanone (C=O) | Condensation | Chalcone-like derivatives | General Organic Chemistry |

| Indazole Ring | C-H Functionalization (via N-oxide) | Regioselectively functionalized indazoles | researchgate.net |

| Indazole Ring | Halogenation | Bromo- or Chloro-substituted derivatives | nih.gov |

Mechanistic Insights and Reaction Pathways Involving 1 6 Fluoro 1h Indazol 5 Yl Ethanone

Reaction Mechanisms in the Formation of Indazole Derivatives

The synthesis of indazole derivatives, including 1-(6-fluoro-1H-indazol-5-yl)ethanone, can be achieved through various reaction mechanisms. These methods often involve the construction of the bicyclic indazole core from substituted aryl precursors.

One common strategy involves the cyclization of appropriately substituted phenylhydrazones. For instance, the reaction of arylhydrazones can lead to the formation of the indazole ring through an intramolecular nucleophilic aromatic substitution (SNA_r) ring closure. nih.gov Another approach is the intramolecular C-H amination of aminohydrazones, which can be catalyzed by palladium. nih.gov This method allows for the direct formation of the N-N bond of the pyrazole (B372694) ring.

The synthesis of 1H-indazoles can also be accomplished from o-haloaryl N-sulfonylhydrazones via a copper-catalyzed cyclization. nih.gov Furthermore, [3+2] cycloaddition reactions of diazo compounds with arynes provide a route to substituted 1H-indazoles. chemicalbook.com

A classic method for forming the indazole ring is the diazotization of o-toluidine (B26562) derivatives, followed by ring closure. chemicalbook.com Similarly, the diazotization and subsequent reductive cyclization of aminophenylglyoxylic acid, derived from the ring-opening of isatin, can yield indazole-3-carboxylic acids. chemicalbook.com

The formation of the indazole ring can also be achieved from 2-fluorobenzaldehydes or ketones by reaction with hydrazine (B178648). chemicalbook.com For example, 2-fluorobenzonitrile (B118710) reacts with hydrazine hydrate (B1144303) to form 3-aminoindazole. chemicalbook.com In a one-pot synthesis, 2-haloacetophenones can undergo a copper-catalyzed amination with methylhydrazine, followed by intramolecular dehydration-cyclization to yield 1H-indazoles. chemicalbook.com

The following table summarizes some common methods for the synthesis of the indazole ring system:

| Starting Material | Key Reagents/Conditions | Product Type |

| Arylhydrazones | Deprotonation, CuI, K₂CO₃ | 1-Aryl-1H-indazoles nih.gov |

| Aminohydrazones | Pd-catalyst | 1H-Indazoles nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles nih.gov |

| Diazo compounds and arynes | CsF or TBAF | 1H-Indazoles chemicalbook.com |

| o-Toluidine | NaNO₂, acetic acid | 1H-Indazole chemicalbook.com |

| Isatin | Alkali, diazotization, reduction | 1H-Indazole-3-carboxylic acid chemicalbook.com |

| 2-Fluorobenzaldehydes/ketones | Hydrazine hydrate | 1H-Indazoles chemicalbook.com |

| 2-Haloacetophenones | Methylhydrazine, K₂CO₃, Cu₂O | 1H-Indazoles chemicalbook.com |

Role of the Fluoro Substituent in Reaction Selectivity and Reactivity

The presence of a fluorine atom at the 6-position of the indazole ring in this compound significantly influences the molecule's reactivity and the selectivity of its reactions. Fluorine is a highly electronegative atom, and its introduction into an aromatic system can have profound electronic and steric effects.

The inclusion of fluorine often enhances metabolic stability and lipophilicity, which can improve a molecule's bioavailability. rsc.org The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, making protic groups more acidic and basic groups less basic. mdpi.com This alteration in acidity and basicity can affect the molecule's pharmacokinetic properties. mdpi.com

In the context of reaction selectivity, the position of the fluoro substituent is critical. For example, in studies of fluorinated indazoles as Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position significantly enhanced inhibitory potency compared to a fluorine at the C4 position. rsc.org The presence of fluorine can also lead to specific interactions with biological targets, such as the formation of hydrophobic interactions with amino acid residues in enzymes. nih.gov

The electron-withdrawing properties of fluorine can also influence the regioselectivity of electrophilic substitution reactions on the indazole ring. Furthermore, the C-F bond can participate in various transformations, although it is generally strong and stable. The development of methods for the direct fluorination of indazoles, for example using N-fluorobenzenesulfonimide (NFSI), has expanded the toolkit for creating fluorinated heterocyclic compounds. organic-chemistry.orgacs.org This method is highly regioselective for the C-3 position of 2H-indazoles and is believed to proceed through a radical mechanism. organic-chemistry.orgacs.org

The following table highlights the key effects of the fluoro substituent:

| Property | Effect of Fluoro Substituent |

| Electronic Effects | Strong electron-withdrawing group, alters pKa of nearby functional groups. mdpi.com |

| Biological Activity | Can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. rsc.orgmdpi.com |

| Reaction Selectivity | Influences regioselectivity in substitution reactions and can lead to specific product formation. rsc.org |

| Spectroscopic Properties | Can cause shifts in emission wavelengths of fluorescent indazole derivatives. nih.gov |

Investigations into Tautomerization and Aromaticity in Fluoroindazoles

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers. The 1H-tautomer is generally the more stable form. chemicalbook.com The introduction of a fluorine atom can influence the tautomeric equilibrium, although the 1H-form typically remains predominant. The stability of the 1H-tautomer is attributed to its benzenoid character. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the tautomeric preferences and electronic structures of substituted indazoles. beilstein-journals.orgresearchgate.net These studies help in understanding the relative stabilities of tautomers and the distribution of electron density within the molecule, which in turn governs its reactivity.

| Tautomer | General Stability | Influence of Fluoro Substituent |

| 1H-Indazole | More stable tautomer. chemicalbook.com | Generally remains the predominant tautomer. |

| 2H-Indazole | Less stable than the 1H-tautomer. chemicalbook.com | Fluoro substituent may slightly alter the energy difference between tautomers. |

| 3H-Indazole | Not very common. chemicalbook.com | Less likely to be significantly populated. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indazole Ring

The indazole ring is an aromatic heterocycle and, as such, undergoes both electrophilic and nucleophilic substitution reactions. The presence of the fused benzene (B151609) ring and the pyrazole ring with its two nitrogen atoms dictates the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Indazoles readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the electronic nature of the indazole ring and any existing substituents. The electron-donating nature of the pyrrole-like nitrogen (N1) and the electron-withdrawing nature of the pyridine-like nitrogen (N2) direct incoming electrophiles. For 1H-indazoles, electrophilic attack often occurs at the C3, C5, and C7 positions. The presence of the electron-withdrawing fluoro group at the 6-position in this compound would be expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles primarily to the C3 and C7 positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA_r) reactions are also possible on the indazole ring, particularly when it is substituted with strong electron-withdrawing groups. The fluoro group, being a good leaving group in some contexts, can facilitate such reactions. For instance, the synthesis of 1-aryl-1H-indazoles can proceed via an SNA_r ring closure of an arylhydrazone. nih.gov The reaction of indazole with halo esters in an alkaline solution to form N-1 and N-2 substituted isomers is another example of a nucleophilic substitution reaction. nih.gov

The following table summarizes the substitution patterns of the indazole ring:

| Reaction Type | Common Reagents | Preferred Positions of Attack (on unsubstituted 1H-indazole) |

| Electrophilic Substitution | Halogens, Nitrating agents, Sulfonating agents | C3, C5, C7 chemicalbook.com |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | Positions activated by electron-withdrawing groups. nih.govacs.org |

Structure Activity Relationship Sar Studies of 1 6 Fluoro 1h Indazol 5 Yl Ethanone and Its Analogs

Impact of Fluorine Substitution on Molecular Recognition and Biological Activity

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. nih.govresearchgate.net Its high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly influence a compound's potency, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

Positional Isomerism of Fluorine on the Indazole Scaffold

The position of the fluorine atom on the indazole ring plays a critical role in determining the biological activity of its derivatives. Studies on different scaffolds have shown that positional isomerism of fluorine can lead to significant variations in potency and selectivity. For instance, in a series of indazole derivatives, a 7-fluoro substitution was well-tolerated, maintaining potency, while a 6-fluoro substitution resulted in weaker binding and degradation potency. nih.gov This highlights that even a minor shift in the fluorine's position can have a substantial impact on the molecule's interaction with its biological target.

Research on organic dyes with a carbazole (B46965) donor and a phenylene spacer has also demonstrated the crucial role of fluorine's position in controlling optoelectronic properties. rsc.org Fluorine substitution generally leads to a redshift in absorption spectra and a reduced band gap. rsc.org Specifically, an ortho-fluoro substituted dye exhibited the best electron injection dynamics, outperforming its non-fluorinated and meta-fluoro substituted counterparts. rsc.org While this is in a different context, it underscores the principle that the electronic effects of fluorine are highly dependent on its position within the aromatic system.

The following table summarizes the impact of fluorine's positional isomerism on the activity of various compounds.

| Compound/Scaffold | Fluorine Position | Observed Effect on Activity | Reference |

| Indazole Derivative | 7-Fluoro | Tolerated, similar potency to parent compound | nih.gov |

| Indazole Derivative | 6-Fluoro | Weaker binding and degradation potency | nih.gov |

| Carbazole-based Dye | ortho-Fluoro | Best electron injection dynamics, higher power conversion efficiency | rsc.org |

| Carbazole-based Dye | meta-Fluoro | Least molar absorption coefficient, lower power conversion efficiency | rsc.org |

Influence of the Fluoro Group on Hydrogen Bonding and Lipophilicity

The fluorine atom can act as a weak hydrogen bond acceptor, an interaction that can influence a molecule's conformation and its binding to a biological target. researchgate.net The strategic placement of fluorine can lead to favorable interactions with protein side chains, enhancing binding affinity. mdpi.com

Role of the Ethanone (B97240) Moiety in Modulating Bioactivity and Interactions

The ethanone (acetyl) group at the 5-position of the indazole ring is a significant feature of the molecule. While direct SAR studies on the ethanone moiety of 1-(6-fluoro-1H-indazol-5-yl)ethanone are not extensively reported, the impact of acetyl groups on the bioactivity of related heterocyclic compounds provides valuable insights.

In a study of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as FGFR inhibitors, the introduction of an acetyl group at the meta position of a phenyl ring attached to the indazole led to an increase in activity against FGFR1. This suggests that the acetyl group can contribute positively to the binding affinity of indazole derivatives to their target proteins.

The ethanone moiety can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can be crucial for molecular recognition at the active site of a protein. Its carbonyl oxygen can act as a hydrogen bond acceptor, forming key interactions that anchor the ligand in the binding pocket.

SAR of Substituted 1-(Indazol-5-yl)ethanone Derivatives

The structure-activity relationship of substituted 1-(indazol-5-yl)ethanone derivatives reveals the importance of various substituents on the indazole core for biological activity. Studies on different indazole-based compounds have shown that modifications at various positions of the indazole ring can significantly impact their potency and selectivity.

For instance, in a series of 1H-indazole derivatives, substitutions at both the 4- and 6-positions of the indazole scaffold were found to be crucial for inhibitory activity against the IDO1 enzyme. nih.gov This indicates that the area around the 5-position, where the ethanone group is located in the title compound, is sensitive to substitution.

The following table illustrates the impact of various substitutions on the activity of indazole derivatives.

| Indazole Derivative | Substitution | Effect on Activity | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | Acetyl group at meta position of phenyl ring | Increased activity against FGFR1 | |

| 1H-Indazole derivatives | Substituents at 4- and 6-positions | Crucial for IDO1 inhibition | nih.gov |

| Indazole-3-carboxamides | 2,6-difluorophenyl and 3-fluoro-4-pyridyl on amide linker | Potent CRAC channel blockers | researchgate.net |

Comparative SAR with Related Nitrogen-Containing Heterocycles (e.g., Indoles, Pyrazoles)

Indazoles, indoles, and pyrazoles are all important nitrogen-containing heterocyclic scaffolds in medicinal chemistry. nih.govnih.govresearchgate.net Comparing their SAR can provide valuable insights into the role of the heterocyclic core in molecular recognition and biological activity.

Indazoles and pyrazoles are structurally related, with indazole being a benzofused pyrazole (B372694). This fusion of a benzene (B151609) ring can significantly alter the electronic properties and steric profile of the molecule, leading to different biological activities. For example, in a study comparing pyrazoline and pyrazole derivatives, pyrazoline derivatives were found to be more potent anti-inflammatory agents. researchgate.net

Scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2, demonstrating that these two heterocycles can be bioisosteric replacements for each other in certain contexts. researchgate.net

A study on glucagon (B607659) receptor antagonists discovered a novel series of indazole and indole derivatives through scaffold hopping, leading to potent compounds with excellent pharmacokinetic properties. nih.gov This further supports the notion that these scaffolds can be interchanged to optimize drug-like properties.

The following table provides a comparative overview of the biological activities of indazole, indole, and pyrazole derivatives.

| Heterocyclic Scaffold | Target/Activity | Key Findings | Reference |

| Indazole/Indole | Glucagon Receptor Antagonists | Scaffold hopping led to potent antagonists with good oral bioavailability. | nih.gov |

| Indazole/Indole | MCL-1/BCL-2 Inhibitors | Scaffold hopping from indole to indazole yielded dual inhibitors. | researchgate.net |

| Pyrazole/Pyrazoline | Anti-inflammatory | Pyrazoline derivatives were more potent than pyrazole derivatives. | researchgate.net |

Biological Target Engagement and Mechanistic Exploration in Medicinal Chemistry

Indazole Scaffolds as Pharmacophores in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.comnih.govresearchgate.net This designation stems from its recurring presence in molecules that exhibit a wide range of biological activities, allowing it to bind to multiple, distinct protein targets. nih.govresearchgate.net The versatility of the indazole core makes it a valuable pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. nih.govnih.gov

Indazole and its derivatives are prominent in drug discovery for several key reasons:

Bioisosterism : The indazole nucleus is an effective bioisostere for other aromatic structures like indoles and phenols. pharmablock.com This means it can replace these groups in a drug molecule without significantly altering its chemical properties, while potentially improving metabolic stability and target affinity. pharmablock.com The indazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, offering unique interaction possibilities compared to an indole (B1671886), which primarily acts as a donor. pharmablock.com

Fragment-Based Drug Discovery (FBDD) : The indazole moiety is a privileged fragment in FBDD, a method where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. pharmablock.com These fragments then serve as starting points for building more potent and selective drug candidates. nih.gov

Scaffold Hopping : This strategy involves replacing a central molecular core with a structurally different scaffold that maintains similar biological activity. The indazole ring has proven to be a highly successful replacement scaffold, particularly in the development of protein kinase inhibitors. pharmablock.com

Numerous therapeutic agents, either approved for clinical use or in trials, incorporate the indazole scaffold, demonstrating its broad applicability against various diseases, including cancer and inflammatory conditions. nih.govresearchgate.netnih.gov Marketed drugs such as Axitinib, Pazopanib, and Niraparib feature this core structure, underscoring its therapeutic importance. nih.govnih.gov

Enzymatic Inhibition and Receptor Modulation by Fluoroindazole Derivatives

The introduction of a fluorine atom onto the indazole scaffold, as seen in 1-(6-fluoro-1H-indazol-5-yl)ethanone, can significantly influence a molecule's biological properties. Fluorine's high electronegativity and relatively small size can alter a compound's acidity, lipophilicity, metabolic stability, and binding affinity to protein targets. nih.gov Fluoroindazole derivatives have emerged as potent inhibitors of various enzymes and modulators of cellular receptors. nih.govnih.gov

Kinase Inhibitory Activities of Indazole Analogs

One of the most significant applications of indazole derivatives is in the inhibition of protein kinases. nih.govrsc.org Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer. nih.gov The indazole scaffold is particularly adept at interacting with the ATP-binding site of kinases, often forming crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. pharmablock.comnih.gov

Research has demonstrated the potent kinase inhibitory activity of various indazole analogs:

ERK1/2 Inhibition : A series of indazole amides were identified as potent inhibitors of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway often overactive in cancer. nih.gov

FGFR Inhibition : Using fragment-led design, researchers identified 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR1-3), which are validated targets in oncology. nih.govmdpi.com The most active compounds in one study showed inhibitory concentrations (IC50) in the low micromolar range. mdpi.com

VEGFR Inhibition : Indazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels) that is critical for tumor growth. nih.gov

Multi-Target Inhibition : Many indazole-based compounds exhibit activity against multiple kinases, such as FLT3, PDGFRα, and Kit. nih.govnih.gov For instance, certain 3-amino-1H-indazol-6-yl-benzamides showed single-digit nanomolar efficacy against these targets. nih.gov

| Indazole Derivative Class | Target Kinase(s) | Reported Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 1H-Indazole-based derivatives | FGFR1, FGFR2, FGFR3 | 2.0 μM, 0.8 μM, 4.5 μM | mdpi.com |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM | nih.gov |

| 1H-Indazole derivatives | EGFR (T790M), EGFR | 5.3 nM, 8.3 nM | nih.gov |

| 1H-Indazole-based dual inhibitors | Aurora A, Aurora B | 0.026 μM, 0.015 μM | mdpi.com |

Modulation of G-Protein Coupled Receptors (GPCRs) by Fluoroindazoles

G-Protein Coupled Receptors (GPCRs) constitute a large family of transmembrane receptors that are among the most important drug targets. nih.gov Upon ligand binding, GPCRs activate intracellular signaling pathways, often involving second messengers like calcium ions (Ca²⁺) or cyclic AMP (cAMP). nih.gov While kinase inhibition is the most documented activity for indazoles, their structural features suggest potential for GPCR modulation.

The evaluation of a compound like this compound for GPCR activity would typically involve high-throughput screening assays. nih.gov A common method is the fluorescence-based calcium mobilization assay. nih.gov In this technique, cells engineered to express a specific GPCR are loaded with a calcium-sensitive fluorescent dye. If the test compound activates a GPCR that signals through the Gq pathway, it will trigger the release of intracellular calcium, leading to a measurable increase in fluorescence. nih.gov The use of fluorescently-labeled ligands can also directly probe binding interactions at the receptor surface. nih.gov Although specific examples of fluoroindazole ethanones as GPCR modulators are not prevalent in the reviewed literature, the versatility of the indazole scaffold makes this a plausible area for future investigation. elsevierpure.com

Molecular Basis of Interactions with Macromolecular Targets

The efficacy of indazole-based inhibitors is rooted in their specific molecular interactions within the binding sites of their target proteins. rsc.org Techniques such as X-ray crystallography and computational molecular docking have provided detailed insights into these interactions, which are crucial for rational drug design. nih.govnih.govrsc.org

Key interactions observed for indazole derivatives with kinase targets include:

Hydrogen Bonding : The nitrogen atoms of the indazole ring are frequently involved in forming hydrogen bonds with backbone atoms in the hinge region of the kinase ATP-binding pocket. For example, docking studies of indazole derivatives with VEGFR2 showed the indazole N-H group forming a hydrogen bond with the side chain of Glu917 and a backbone interaction with Ala866. nih.gov

Hydrophobic Interactions : The benzene portion of the indazole scaffold and other appended groups often fit into hydrophobic pockets within the target protein, contributing to binding affinity. nih.gov In FGFR1, for instance, ethoxy and isopropoxy groups attached to an indazole core were found to fill a hydrophobic cavity, enhancing potency. nih.gov

π-π Stacking : The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) or tyrosine (Tyr) in the binding site, further stabilizing the ligand-protein complex. nih.gov

| Target Kinase | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR2 | Ala866, Glu885, Glu917, Phe918 | Hydrogen bond, π-π stacking | nih.gov |

| Aurora A | Glu211, Ala213, Lys141, Thr217, Arg220 | Hydrogen bond | nih.gov |

| FGFR1 | Ala564, Glu562 | Hydrogen bond | nih.gov |

| p38α MAPK | Met109, Asp168 | Hydrogen bond | acs.org |

Design Principles for Optimizing Biological Activity Based on Indazole Structures

The development of potent and selective indazole-based drugs relies on a deep understanding of their structure-activity relationships (SAR). nih.govelsevierpure.com SAR studies systematically explore how modifying the chemical structure of a lead compound affects its biological activity. For the indazole scaffold, optimization efforts often focus on substitutions at various positions of the bicyclic ring system. acs.orgresearchgate.net

Key design principles include:

Substitution at N1 vs. N2 : The indazole ring exists in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov The substituent at the N1 or N2 position can significantly influence target selectivity and potency. For example, in the development of dual butyrylcholinesterase and p38α MAPK inhibitors, different alkyl groups were placed at the N1 and N2 positions to probe their effect on binding. acs.org

Modification of Appended Groups : The nature and position of substituents on the indazole ring are critical. In one study on HIF-1 inhibitors, a substituted furan (B31954) moiety on the indazole skeleton was found to be crucial for high activity. elsevierpure.com Similarly, for ROCK inhibitors, a β-proline moiety improved activity compared to an α-proline, and a benzyl (B1604629) substituent was superior to a benzoyl group. nih.gov

Targeting Specific Conformations : More advanced design strategies aim to create inhibitors that bind to specific conformational states of a protein. For example, some amino-indazole scaffolds were designed to target the inactive "DFG-out" conformation of the kinase activation loop, a strategy that can impart greater selectivity. nih.gov

By systematically applying these principles, medicinal chemists can fine-tune the properties of indazole-based compounds like this compound to enhance their potency, improve their selectivity, and optimize their pharmacokinetic profiles for the development of new and effective therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.